ACT-709478

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

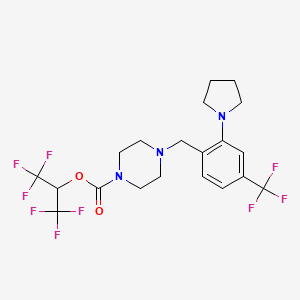

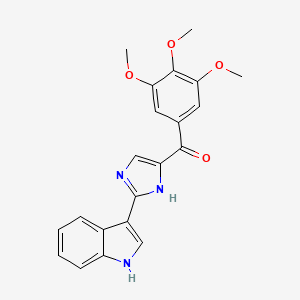

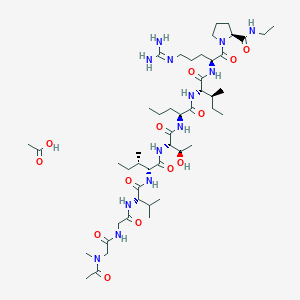

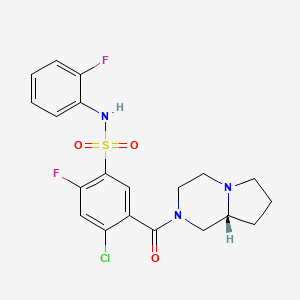

Apinocaltamida es un compuesto carboxamida secundario que resulta de la condensación formal del grupo carboxilo del ácido {4-[1-(trifluorometil)ciclopropil]fenil}acético con el grupo amino de 6-[(3-amino-1H-pirazo-1-il)metil]piridina-3-carbonitrilo . Es un bloqueador selectivo de los canales de calcio tipo T, disponible por vía oral, que se está estudiando como un posible nuevo tratamiento para la epilepsia .

Aplicaciones Científicas De Investigación

Apinocaltamida tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como herramienta de investigación para estudiar los bloqueadores de los canales de calcio y sus efectos.

Biología: El compuesto se estudia por su papel en la modulación de los canales de calcio en los sistemas biológicos.

Medicina: Apinocaltamida está en investigación por su posible uso en el tratamiento de la epilepsia y otros trastornos neurológicos

Industria: El compuesto se utiliza en el desarrollo de nuevos productos farmacéuticos y como compuesto de referencia en el descubrimiento de fármacos

Mecanismo De Acción

Apinocaltamida ejerce sus efectos bloqueando selectivamente los canales de calcio tipo T. Se dirige a los subtipos Cav3.1, Cav3.2 y Cav3.3 de estos canales . Al inhibir la entrada de calcio a través de estos canales, apinocaltamida puede modular la excitabilidad neuronal y reducir la aparición de convulsiones .

Métodos De Preparación

Apinocaltamida puede sintetizarse mediante la condensación formal del grupo carboxilo del ácido {4-[1-(trifluorometil)ciclopropil]fenil}acético con el grupo amino de 6-[(3-amino-1H-pirazo-1-il)metil]piridina-3-carbonitrilo . Las condiciones de reacción y los métodos específicos de producción industrial no están ampliamente documentados, pero se sabe que el compuesto se sintetiza para fines de investigación y está disponible en diversas purezas y cantidades .

Análisis De Reacciones Químicas

Apinocaltamida experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación y Reducción:

Sustitución: Apinocaltamida puede participar en reacciones de sustitución, especialmente aquellas que involucran sus grupos funcionales.

Reactivos y Condiciones Comunes: Los reactivos y condiciones típicos para estas reacciones no se detallan ampliamente en la literatura.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.

Comparación Con Compuestos Similares

Apinocaltamida es única entre los bloqueadores de los canales de calcio debido a su selectividad para los canales de calcio tipo T y sus posibles aplicaciones terapéuticas en la epilepsia. Compuestos similares incluyen:

Isradipina: Un bloqueador de los canales de calcio dihidropiridínico utilizado para la hipertensión.

Nisoldipina: Un bloqueador de los canales de calcio utilizado para la hipertensión.

Apinocaltamida destaca por su acción específica sobre los canales de calcio tipo T y su estado de investigación para el tratamiento de la epilepsia .

Propiedades

IUPAC Name |

N-[1-[(5-cyanopyridin-2-yl)methyl]pyrazol-3-yl]-2-[4-[1-(trifluoromethyl)cyclopropyl]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F3N5O/c23-22(24,25)21(8-9-21)17-4-1-15(2-5-17)11-20(31)28-19-7-10-30(29-19)14-18-6-3-16(12-26)13-27-18/h1-7,10,13H,8-9,11,14H2,(H,28,29,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSYANGLAZUZYFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)CC(=O)NC3=NN(C=C3)CC4=NC=C(C=C4)C#N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F3N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1838651-58-3 |

Source

|

| Record name | ACT-709478 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1838651583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACT-709478 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16241 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Apinocaltamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z7U1U8Z9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[7-[(1-benzylpiperidin-4-yl)methyl]-1,3-dioxo-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 4-(4-methoxyphenyl)piperazine-1-carboxylate](/img/structure/B605088.png)

![Trans-4-{4-[7-Amino-2-(1,2,3-Benzothiadiazol-7-Yl)-3-Chlorofuro[2,3-C]pyridin-4-Yl]-1h-Pyrazol-1-Yl}cyclohexanol](/img/structure/B605089.png)

![N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate](/img/structure/B605098.png)

![(E)-but-2-enedioic acid;2-[3-[4-[2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propylsulfanyl]-1H-pyrimidin-6-one;dihydrate](/img/structure/B605110.png)